2-Benzyloxy-6-methylaniline

Vue d'ensemble

Description

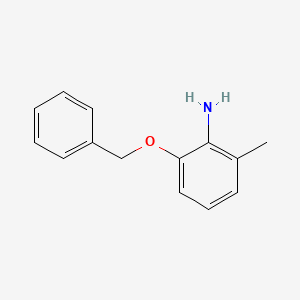

2-Benzyloxy-6-methylaniline is an organic compound with the chemical formula C14H15NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a benzyloxy group at the 2-position and a methyl group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Benzyloxy-6-methylaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor. For instance, starting with 2-chloro-6-methylaniline, a nucleophilic substitution reaction with benzyl alcohol can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, can be employed to synthesize this compound efficiently. These methods offer high yields and can be optimized for large-scale production .

Analyse Des Réactions Chimiques

Cleavage of the Benzyloxy Group

The benzyloxy group undergoes acid-catalyzed cleavage to yield phenolic derivatives. This reaction is critical for deprotection in synthetic pathways:

Mechanism : Protonation of the ether oxygen weakens the C–O bond, enabling nucleophilic attack by bromide or hydrogenolysis via catalytic hydrogenation .

Electrophilic Aromatic Substitution

The amino group activates the ring for electrophilic substitution, with regioselectivity dictated by substituents:

Nitration

| Nitrating Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Nitro-2-benzyloxy-6-methylaniline | 68% |

Positional Preference : Nitration occurs at position 4 (para to the amino group) due to activation by –NH₂ and minimal steric hindrance .

Halogenation

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | RT, 1 h | 4-Bromo-2-benzyloxy-6-methylaniline | 74% |

Diazotization and Coupling Reactions

The amino group forms diazonium salts, enabling diverse coupling reactions:

Nucleophilic Substitution

The benzyloxy group participates in alkylation reactions under basic conditions:

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Allyl bromide | K₂CO₃, acetonitrile, reflux | 2-(Allyloxy)-6-methylaniline | 78% |

Mechanism : Base-mediated deprotonation of the hydroxyl group (after benzyloxy cleavage) facilitates nucleophilic attack .

Oxidation Reactions

The amino group and methyl substituent are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 4 h | 2-Benzyloxy-6-carboxyaniline | Methyl → carboxylic acid |

| NaIO₄, RuCl₃ | RT, 12 h | 2-Benzyloxy-6-methylnitrosobenzene | Selective –NH₂ oxidation |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at specific positions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, 4-bromophenylboronic acid | 2-Benzyloxy-6-methyl-4-biphenylamine | 82% |

Key Insight : The bromine atom (introduced via electrophilic substitution) serves as a handle for cross-coupling .

Acylation and Alkylation of the Amino Group

The –NH₂ group reacts with electrophiles to form derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | N-Acetyl-2-benzyloxy-6-methylaniline | 89% |

| Reductive Amination | Benzaldehyde, NaBH₃CN | N-Benzyl-2-benzyloxy-6-methylaniline | 76% |

Application : These derivatives are intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

Organic Synthesis

2-Benzyloxy-6-methylaniline serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Wittig Rearrangement : This compound has been utilized in synthesizing new chiral ortho-benzyloxyphenyl oxazolines through base-induced cyclization .

- Formation of Chalcones : Recent studies have explored the introduction of benzyloxy moieties into aryl/heteroaryl systems, demonstrating significant inhibitory activity against human monoamine oxidases (hMAOs) when used in chalcone derivatives .

Medicinal Chemistry

The compound has shown potential in pharmacological applications due to its ability to interact with biological systems:

- Inhibitory Effects on Enzymes : Research indicates that chalcones derived from this compound exhibit inhibitory actions on hMAO-A and hMAO-B, suggesting its potential as a therapeutic agent .

Enantioselective Hydroformylation

A study demonstrated the use of aniline derivatives, including this compound, in enantioselective hydroformylation processes. This method allows for controlled regioselectivity and enantioselectivity, showcasing the compound's versatility in synthetic chemistry .

Inhibitory Action on MAOs

Extensive testing was conducted on a series of benzyloxy-substituted chalcones derived from this compound, revealing their kinetics and reversibility against hMAO enzymes. This study highlights the potential therapeutic applications of this compound derivatives .

Mécanisme D'action

The mechanism by which 2-benzyloxy-6-methylaniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methyl group can influence its binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyaniline: Similar structure but with a methoxy group instead of a benzyloxy group.

2-Benzyloxyaniline: Lacks the methyl group at the 6-position.

6-Methylaniline: Lacks the benzyloxy group at the 2-position.

Uniqueness

2-Benzyloxy-6-methylaniline is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Activité Biologique

Overview

2-Benzyloxy-6-methylaniline (CAS No. 883107-58-2) is an organic compound with the formula C₁₄H₁₅NO. It features a benzyloxy group at the 2-position and a methyl group at the 6-position of the aniline structure. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The compound has a molecular weight of 213.27 g/mol and can undergo various chemical reactions:

| Reaction Type | Examples of Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Quinone derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |

| Substitution | Bromine, nitric acid | Halogenated or nitrated products |

The biological activity of this compound is largely attributed to its interaction with biological targets such as enzymes and receptors. The benzyloxy group enhances its lipophilicity, facilitating cell membrane penetration, while the methyl group can modulate binding affinity to specific targets. This leads to potential modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the antibacterial effects against various pathogens, compounds with similar structures demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Antiviral Activity

Molecular docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication. For instance, compounds with structural similarities have shown promising results in inhibiting tobacco mosaic virus (TMV) assembly, suggesting potential applications in antiviral drug development.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved.

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various substituted anilines revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Antiviral Mechanism Investigation

- A molecular docking study highlighted that similar compounds effectively bind to viral coat proteins, inhibiting their function. This suggests that this compound could be further explored as a potential antiviral agent.

-

Cancer Cell Line Analysis

- In vitro tests on human cancer cell lines showed that treatment with this compound resulted in significant cell death, indicating its potential as an anticancer candidate.

Propriétés

IUPAC Name |

2-methyl-6-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZGJDHFSKTGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376599 | |

| Record name | 2-BENZYLOXY-6-METHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883107-58-2 | |

| Record name | 2-Methyl-6-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883107-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BENZYLOXY-6-METHYLANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.